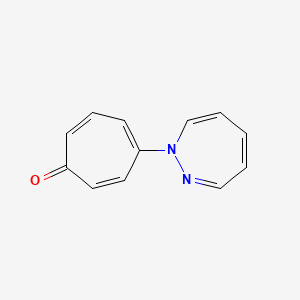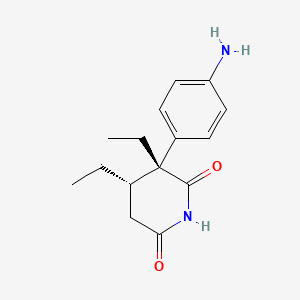
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is a chemical compound that belongs to the class of piperidinediones. This compound features a piperidine ring, a six-membered heterocycle containing nitrogen, with the addition of amino and dione functional groups. It is of significant interest in pharmaceutical and biological research due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves several steps. One common method includes the cyclization of unsaturated amines, which involves intramolecular cyclization to form the piperidine ring. This method is notable for its efficiency and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
化学反应分析
Types of Reactions
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions like Cushing’s syndrome.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves the inhibition of specific enzymes and receptors. For example, it inhibits the enzymatic conversion of cholesterol to ∆5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. This inhibition is mediated through the binding of the compound to cytochrome P-450 complexes .
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-2,6-piperidinedione: This compound has a similar structure but lacks the diethyl groups.
2,6-Piperidinedione, 3-(4-aminophenyl)-3-cyclohexyl-, (3R)-: This compound has a cyclohexyl group instead of the diethyl groups.
Uniqueness
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups enhances its lipophilicity and may affect its binding affinity to target enzymes and receptors .
属性
CAS 编号 |
110977-65-6 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
(3R,4S)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15+/m0/s1 |
InChI 键 |
AFTKZTHQONPZCK-ZUZCIYMTSA-N |
手性 SMILES |
CC[C@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
规范 SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


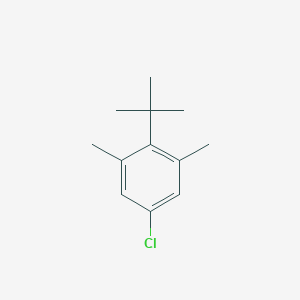
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
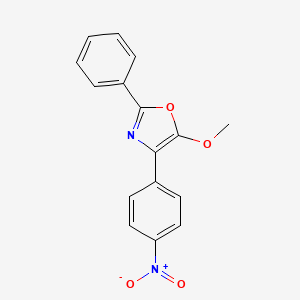

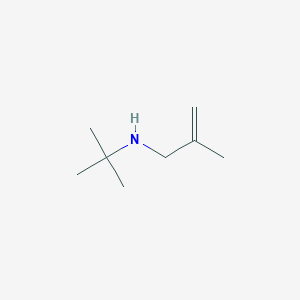
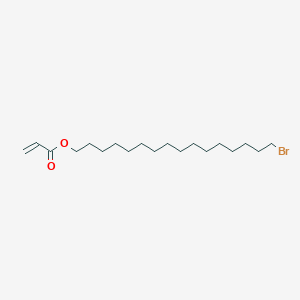
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
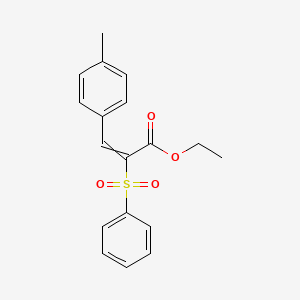
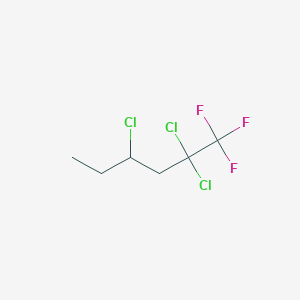
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
